molecular formula C14H13ClN2O B14171510 2-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)acetamide CAS No. 329042-57-1

2-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)acetamide

Cat. No.: B14171510
CAS No.: 329042-57-1
M. Wt: 260.72 g/mol
InChI Key: XYZJESCRHROLHB-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group and a methylpyridinyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)acetamide typically involves the reaction of 4-chloroaniline with 5-methyl-2-pyridinecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)methanol
  • 2-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)ethanamine
  • 2-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)propionamide

Uniqueness

2-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

329042-57-1

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C14H13ClN2O/c1-10-2-7-13(16-9-10)17-14(18)8-11-3-5-12(15)6-4-11/h2-7,9H,8H2,1H3,(H,16,17,18)

InChI Key

XYZJESCRHROLHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl

solubility

28.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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